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molecular formula C10H8O2S B072388 Benzo[b]thiophene-3-acetic acid CAS No. 1131-09-5

Benzo[b]thiophene-3-acetic acid

Cat. No. B072388
M. Wt: 192.24 g/mol
InChI Key: VFZQJKXVHYZXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776848B2

Procedure details

A solution of benzo[b]thiophen-3-yl-acetic acid (6.0 g, 31.2 mmol) in 40 ml of tetrahydrofuran was added dropwise at RT to a suspension of lithium alanate (1.54 g, 41 mmol) in 35 ml of tetrahydrofuran. The mixture was stirred for 60 minutes at 60° C., and then excess alanate was hydrolysed with ethanol. The mixture was suction-filtered over Kieselguhr and the solvent was removed in vacuo. The product was obtained in the form of a yellowish oil in a yield of 5.1 g (92%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH2:6][C:7](O)=[O:8])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2.[Li].C(O)C>O1CCCC1>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2 |^1:13|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
S1C2=C(C(=C1)CC(=O)O)C=CC=C2
Name
Quantity
1.54 g
Type
reactant
Smiles
[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 60 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was suction-filtered over Kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained in the form of a yellowish oil in a yield of 5.1 g (92%)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
S1C2=C(C(=C1)CCO)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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